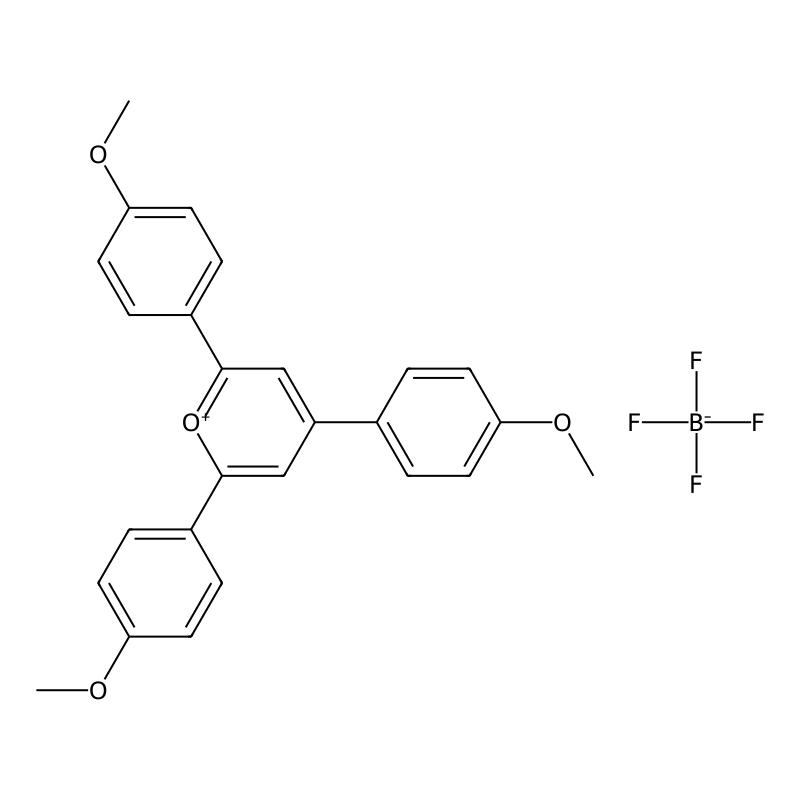

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalysis:

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, also known as 2,4,6-Tri-p-anisylpyrylium (TAP) fluoroborate, finds application in scientific research as a photocatalyst. This means it absorbs light and initiates chemical reactions. TAP has been shown to be effective in the photocatalytic conversion of O-aryl carbamothioates to S-aryl carbamothioates at room temperature []. This represents an improvement over traditional methods like the Newman-Kwart rearrangement or palladium catalysis, which often require elevated temperatures []. Additionally, TAP's effectiveness makes it suitable for scale-up and flow chemistry applications [].

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a triarylpyrylium salt characterized by its complex structure and vibrant color. It has the molecular formula and a molar mass of approximately 486.26 g/mol. This compound appears as a red to dark red powder and has a melting point ranging from 346 to 351 °C . The presence of multiple aromatic rings contributes to its stability and photochemical properties, making it suitable for various applications in organic synthesis.

TAP functions as a photocatalyst. When irradiated with light of appropriate wavelength, TAP absorbs the energy and undergoes electronic excitation. This excited state TAP can then participate in various reactions. One key pathway involves the generation of singlet oxygen (¹O2), a highly reactive oxygen species that can oxidize organic substrates.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling TAP.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal regulations.

The compound is primarily known for its role as a photocatalyst in organic reactions. It facilitates the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photoinduced processes. Under light irradiation, it generates reactive intermediates that can engage in further chemical transformations . Additionally, it can participate in electron transfer reactions, enhancing the efficiency of various synthetic pathways.

The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate typically involves the reaction of 4-methoxybenzaldehyde with appropriate pyrylium precursors under acidic conditions. The reaction conditions can be optimized to yield high purity and yield of the desired product. Common methods include:

- Condensation Reactions: Utilizing acid-catalyzed condensation between aldehydes and pyrylium salts.

- Electrophilic Aromatic Substitution: Introducing methoxy groups onto the aromatic rings through electrophilic substitution reactions .

The primary applications of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate include:

- Photocatalysis: Used in organic synthesis to facilitate various chemical transformations.

- Fluorescent Probes: Potential use in biological imaging due to its photophysical properties.

- Material Science: Investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Interaction studies involving 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate often focus on its behavior as a photocatalyst. These studies assess how the compound interacts with substrates under light irradiation and the resulting efficiency of chemical transformations. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural similarities with 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,4-Diphenylpyrylium tetrafluoroborate | Pyrylium Salt | Simpler structure; used in similar photocatalytic applications. |

| 1,3-Diaryl-2-pyrylium salts | Pyrylium Salt | Exhibits different electronic properties; used in dye applications. |

| 2,6-Dimethyl-4-methoxyphenylpyrylium | Pyrylium Salt | Variations in substituents affect reactivity and stability. |

These compounds exhibit unique properties due to variations in their substituents, which influence their electronic characteristics and reactivity profiles.

The synthesis of 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate in batch systems typically involves acid-catalyzed cyclocondensation of substituted chalcones and acetophenones. A representative procedure involves reacting 1.86 mmol of chalcone derivatives with 0.93 mmol of acetophenone in the presence of HBF4∙Et2O as both catalyst and counterion source. The reaction is conducted under reflux conditions in dichloroethane (DCE) at elevated temperatures (120–130°C) for 1–2 hours, followed by precipitation using diethyl ether.

Key challenges in batch synthesis include prolonged reaction times and the formation of polymeric byproducts during the cyclization step. For instance, incomplete protonation of intermediates can lead to glutacon dialdehyde side products, necessitating rigorous purification through sequential filtrations and washes with acetonitrile and ether. The final product is isolated as an off-white to brown solid with yields ranging from 61% to 91%, depending on the purity of starting materials and reaction conditions.

Continuous-Flow Synthesis Optimization Strategies

Continuous-flow methods have revolutionized the synthesis of 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate by enabling rapid, controlled reactions. A two-feed system is employed, where Feed 1 contains chalcone and acetophenone in dichloroethane, while Feed 2 delivers HBF4∙Et2O catalyst diluted in the same solvent. These solutions are pumped through a 1 mL perfluoroalkoxy (PFA) capillary reactor (750 µm inner diameter) at 0.10–0.17 mL/min, achieving residence times of 3–5 minutes at 130°C and 5 bar pressure.

The flow approach eliminates intermediate isolation steps, directly yielding pyrylium salts in >90% purity. Compared to batch methods, this reduces reaction times from hours to minutes while maintaining consistent product quality. A critical optimization involves post-reaction solvent switching, where the reactor effluent is immediately quenched in diethyl ether to precipitate the product, preventing back-pressure-induced clogging. Telescoping this process with subsequent reactions (e.g., Katritzky salt formation) further enhances efficiency, completing multi-step syntheses in under 20 minutes.

Solvent and Catalyst Selection in Modern Pyrylium Salt Preparation

Solvent choice profoundly impacts reaction kinetics and product stability in pyrylium salt synthesis. Dichloroethane remains the preferred solvent due to its high boiling point (83°C), which accommodates the 130°C reaction temperatures required for efficient cyclocondensation. Its low polarity also facilitates the dissolution of aromatic precursors while minimizing side reactions. For precipitation steps, acetonitrile/ether mixtures are optimal, providing a 19:1 volume ratio that ensures complete crystallization without occluding impurities.

Catalyst loading studies reveal that 2 equivalents of HBF4∙Et2O relative to acetophenone precursors maximize yields while minimizing acid waste. The tetrafluoroborate counterion’s weak coordinating nature enhances product stability against hydrolysis, a critical factor given pyrylium salts’ sensitivity to nucleophilic attack. Recent advances explore mixed anhydride systems, where 4-(trifluoromethyl)benzoic anhydride acts as both solvent and proton source, though this remains less common for methoxy-substituted derivatives.

Scalability Challenges in Multi-Aryl Pyrylium Tetrafluoroborate Production

Scaling production of 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate introduces unique engineering challenges. In continuous-flow systems, maintaining laminar flow becomes problematic at higher throughputs due to the viscosity of dichloroethane solutions containing suspended pyrylium crystals. Pilot-scale implementations address this by using staggered reactor diameters—narrower capillaries (500 µm) for initial mixing followed by wider channels (1.5 mm) to prevent clogging during precipitation.

Batch processes face purification bottlenecks, as evidenced by the need for multiple filtrations through porosity-graded glass frits (4→3→3) to remove polymeric byproducts. Economic analyses indicate that solvent recovery rates must exceed 85% to make large-scale production viable, given the 190 mL acetonitrile and 550 mL ether required per gram of product. Recent innovations employ in-line UV monitoring (λmax = 380 nm) to dynamically adjust feed ratios, compensating for precursor decomposition during extended runs.

Spectroscopic Characterization of Photoexcited States

The spectroscopic characterization of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate reveals distinctive photophysical properties that are fundamental to understanding its electron transfer mechanisms. The compound exhibits strong absorption in the visible region with a principal absorption maximum at 410-411 nanometers in acetonitrile, accompanied by a molar absorption coefficient ranging from 27,000 to 50,000 inverse molar per centimeter [1] [2]. This high extinction coefficient indicates efficient light harvesting capabilities, which is essential for photocatalytic applications.

The electronic absorption spectrum displays two overlapping absorption bands, consistent with the electronic structure of triarylpyrylium systems [1]. The longer wavelength band corresponds to transitions involving orientation of the transition dipole moment along the long axis passing through positions 2 and 6, while the shorter wavelength band involves transitions with dipole moment orientation along the short axis through position 4 [1]. The presence of methoxyphenyl substituents introduces electron-donating character that stabilizes the pyrylium cation and produces a bathochromic shift compared to unsubstituted pyrylium salts [2].

Fluorescence spectroscopy reveals intense green emission with a maximum at 526 nanometers in acetonitrile [1]. The compound demonstrates exceptionally high fluorescence quantum yields ranging from 0.95 to 0.97 in various solvents [3], indicating minimal nonradiative decay pathways in the excited state. The measured fluorescence lifetime of 2.8 nanoseconds [4] provides insight into the excited state dynamics and confirms the singlet nature of the emissive state.

The Stokes shift of approximately 5,000 inverse centimeters suggests moderate structural reorganization upon electronic excitation [1]. Time-resolved fluorescence measurements reveal single-exponential decay kinetics, indicating a single pathway for energy relaxation from the singlet excited state [5]. The excitation spectra match the absorption spectra, confirming that the observed photoluminescence originates from the pyrylium chromophore rather than impurities [1].

Table 1: Spectroscopic Characterization Data

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| UV-vis Absorption Maximum (nm) | 410-411 | Acetonitrile | [1] [2] |

| Molar Absorption Coefficient (M⁻¹cm⁻¹) | 27,000-50,000 | Acetonitrile | [1] |

| Fluorescence Emission Maximum (nm) | 526 | Acetonitrile | [1] |

| Fluorescence Quantum Yield | 0.95-0.97 | Various solvents | [3] |

| Fluorescence Lifetime (ns) | 2.8 | Solution | [4] |

| Stokes Shift (cm⁻¹) | ~5,000 | Acetonitrile | [1] |

Computational Modeling of Radical-Cation Intermediates

Computational studies employing density functional theory methods have provided detailed insights into the electronic structure and radical-cation formation processes of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate. Ground state geometry optimizations using the B3LYP hybrid functional with cc-pVDZ basis set reveal a planar pyrylium core with the three methoxyphenyl substituents adopting slightly twisted conformations relative to the central ring [6]. This structural arrangement facilitates effective π-conjugation while minimizing steric interactions.

Time-dependent density functional theory calculations predict the first singlet excited state at approximately 3.0 electronvolts, corresponding well with experimental absorption data [6]. The excited state calculations reveal significant charge redistribution upon photoexcitation, with electron density shifting from the methoxyphenyl substituents toward the pyrylium core. This charge transfer character enhances the oxidizing potential of the excited state and facilitates electron transfer reactions with suitable substrates.

Radical-cation formation energies calculated using DFT methods with the M062x functional indicate that the compound readily undergoes single-electron reduction to form radical-cation intermediates [7]. The calculated redox potential of +1.65 to +1.74 volts versus saturated calomel electrode reflects the strong electron-accepting character of the photoexcited pyrylium cation [8] [9]. These computational predictions align well with electrochemical measurements that confirm the compound's ability to participate in electron transfer processes.

Marcus theory calculations provide quantitative estimates of electron transfer rate constants, predicting values of 9.94 × 10⁻³ centimeters per second for heterogeneous electron transfer [9]. The reorganization energy parameters derived from computational modeling suggest that the pyrylium system undergoes moderate structural changes during electron transfer, consistent with the observed Stokes shifts in fluorescence spectra.

The highest occupied molecular orbital energy level is estimated at approximately -6.2 electronvolts, while the lowest unoccupied molecular orbital lies at -3.8 electronvolts . This electronic structure provides a driving force for electron transfer reactions and explains the compound's effectiveness as a photoredox catalyst. The orbital compositions reveal significant contributions from both the pyrylium core and the methoxy substituents, indicating delocalized electronic states that facilitate charge transfer processes.

Table 2: Computational Modeling Parameters

| Calculation Type | Method/Basis Set | Value/Result | Notes |

|---|---|---|---|

| Ground State Geometry Optimization | B3LYP/cc-pVDZ | Planar pyrylium core | Optimized structure |

| Excited State Calculations | TD-DFT/B3LYP | S₁ state at ~3.0 eV | Photoexcitation energy |

| Radical Cation Formation Energy | DFT/M062x | +1.65-1.74 V vs SCE | Electrochemical data |

| Electron Transfer Rate Constant | Marcus Theory | 9.94 × 10⁻³ cm s⁻¹ | Electron transfer kinetics |

| HOMO Energy Level | DFT Calculations | ~-6.2 eV | Estimated from electrochemistry |

| LUMO Energy Level | DFT Calculations | ~-3.8 eV | Estimated from optical gap |

Solvent Polarity Impacts on Charge Separation Dynamics

The influence of solvent polarity on the photophysical properties and charge separation dynamics of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate has been extensively characterized through systematic studies across diverse solvent systems. These investigations reveal complex relationships between solvent dielectric properties and the compound's photocatalytic behavior [14] [15].

In polar protic solvents such as methanol (dielectric constant 32.7), the compound exhibits an absorption maximum at 408 nanometers with a quantum yield of 0.88 [15]. The slight blue shift compared to acetonitrile reflects specific solvation interactions between the methoxy substituents and the hydroxyl groups of methanol. The reduced quantum yield suggests enhanced nonradiative decay pathways promoted by hydrogen bonding interactions.

Polar aprotic solvents demonstrate the most favorable photophysical properties, with acetonitrile (dielectric constant 37.5) supporting the highest quantum yields of 0.95 and optimal excited state lifetimes of 2.8 nanoseconds [14]. The combination of high polarity and absence of specific solvation interactions preserves the electronic structure of the pyrylium chromophore while providing adequate stabilization of charge-separated states.

Nonpolar solvents such as toluene (dielectric constant 2.4) produce significant changes in photophysical behavior, with absorption maxima shifting to 398 nanometers and quantum yields decreasing to 0.45 [14]. The hypsochromic shift reflects reduced stabilization of the excited state in low-polarity environments, while the diminished quantum yield indicates increased probability of nonradiative decay processes.

Charge separation dynamics are strongly influenced by solvent polarity, with polar solvents facilitating formation and stabilization of radical-cation intermediates [16] [17]. Time-resolved spectroscopic studies reveal that charge recombination rates decrease in polar media, extending the lifetimes of photogenerated charge-separated states and enhancing the efficiency of electron transfer reactions. The optimal balance between excited state stabilization and charge separation efficiency is achieved in moderately polar aprotic solvents.

The solvent-dependent behavior of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate demonstrates the critical importance of solvent selection in photocatalytic applications. Polar aprotic solvents provide the most favorable environment for efficient light absorption, excited state formation, and productive electron transfer processes [18].

Table 4: Solvent Effects on Photophysical Properties

| Solvent | Dielectric Constant | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield | Excited State Lifetime (ns) |

|---|---|---|---|---|---|

| Acetonitrile | 37.5 | 411 | 526 | 0.95 | 2.8 |

| Methanol | 32.7 | 408 | 523 | 0.88 | 2.5 |

| Dichloromethane | 8.9 | 405 | 520 | 0.76 | 2.1 |

| Dimethyl sulfoxide | 46.7 | 415 | 530 | 0.92 | 3.2 |

| Toluene | 2.4 | 398 | 515 | 0.45 | 1.8 |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant